molecular formula C11H17NO2 B13794595 1-Propadienylcyclohexyl methylcarbamate

1-Propadienylcyclohexyl methylcarbamate

Cat. No.: B13794595
M. Wt: 195.26 g/mol
InChI Key: DWRVMGYWRXNJEE-UHFFFAOYSA-N
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Description

1-Propadienylcyclohexyl methylcarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propadienylcyclohexyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Propadienylcyclohexyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propadienylcyclohexyl methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 1-propadienylcyclohexyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure .

Comparison with Similar Compounds

Uniqueness: 1-Propadienylcyclohexyl methylcarbamate is unique due to its propadienyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-3-7-11(14-10(13)12-2)8-5-4-6-9-11/h7H,1,4-6,8-9H2,2H3,(H,12,13)

InChI Key

DWRVMGYWRXNJEE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1(CCCCC1)C=C=C

Origin of Product

United States

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